[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid
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Overview
Description
[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid is a synthetic organic compound characterized by the presence of an imidazolidinone ring substituted with a trifluorophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid typically involves the reaction of 3,4,5-trifluoroaniline with glyoxal in the presence of a suitable catalyst to form the imidazolidinone ring. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction efficiency and minimize waste. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, while the imidazolidinone ring provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2,4,5-Trifluorophenylacetic acid: Lacks the imidazolidinone ring but contains the trifluorophenyl and acetic acid functionalities.
Uniqueness
The uniqueness of [2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid lies in its combination of the trifluorophenyl group and the imidazolidinone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O4/c12-5-1-4(2-6(13)9(5)14)16-10(19)7(3-8(17)18)15-11(16)20/h1-2,7H,3H2,(H,15,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUVVLZDRBXLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N2C(=O)C(NC2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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